

Technical Guide: Gly-NH-CH2-Boc (CAS 14664-05-2)

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Compound of Interest		
Compound Name:	Gly-NH-CH2-Boc	
Cat. No.:	B8773087	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)glycylaminomethane, commonly referred to as **Gly-NH-CH2-Boc**, is a protected dipeptide derivative with significant applications in the fields of medicinal chemistry and biotechnology. Its structure, featuring a Boc-protected glycine residue linked to a methylamine, makes it a valuable building block in peptide synthesis and, most notably, as a linker in the construction of Antibody-Drug Conjugates (ADCs).[1] The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for the terminal amine, allowing for controlled and sequential chemical modifications. This guide provides an indepth overview of the physicochemical properties, synthesis, and applications of **Gly-NH-CH2-Boc**, with a focus on its role in the development of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of **Gly-NH-CH2-Boc** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.



Property	Value	Reference
CAS Number	14664-05-2	[2][3]
Molecular Formula	C8H16N2O3	[2][3]
Molecular Weight	188.22 g/mol	[2][3]
Appearance	Colorless to light yellow oil	[2]
Melting Point	114-116°C	[2]
Boiling Point	315.5 ± 22.0 °C at 760 mmHg	[2]
Density	1.083 ± 0.06 g/cm ³	[2]
Purity	≥98%	[3]
Solubility	Soluble in Chloroform and Ethyl Acetate	General knowledge for Boc- protected peptides
Canonical SMILES	CC(C)(C)OC(=O)NCC(=O)CN	[2]
InChI	InChI=1S/C8H16N2O3/c1- 8(2,3)13-7(12)5-10-6(11)4- 9/h4-5,9H2,1-3H3,(H,10,11)	[2]
InChlKey	VJEYRLMJNBJAHS- UHFFFAOYSA-N	[2]

Synthesis of Gly-NH-CH2-Boc

The synthesis of **Gly-NH-CH2-Boc** involves the coupling of Boc-protected glycine with a suitable aminomethane synthon. While a specific literature protocol for this exact molecule is not readily available, a representative experimental procedure can be devised based on standard peptide coupling methodologies.

Experimental Protocol: Synthesis of Gly-NH-CH2-Boc

Materials:

• Boc-Glycine (Boc-Gly-OH)

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- Aminomethane hydrochloride or a suitable protected aminomethane derivative
- Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
 or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
- Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

Procedure:

- Activation of Boc-Glycine: In a round-bottom flask, dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction: In a separate flask, suspend aminomethane hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (2.2 eq) dropwise and stir for 15 minutes. Filter the DCU precipitate from the activated Boc-Glycine solution and add the filtrate to the aminomethane solution at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

 Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, filter off any further DCU precipitate. Wash the
 organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Gly-NH-CH2-Boc.
- Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

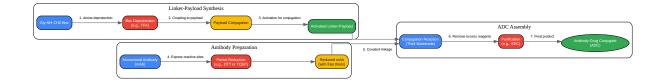


Application in Antibody-Drug Conjugate (ADC) Synthesis

Gly-NH-CH2-Boc serves as a cleavable linker in the synthesis of ADCs. The glycine component provides a site for enzymatic cleavage within the cell, releasing the cytotoxic payload. The Boc group is removed to reveal a primary amine, which can then be conjugated to a payload or further modified.

Experimental Workflow: ADC Synthesis using Gly-NH-CH2-Boc

The following diagram illustrates a typical workflow for the synthesis of an ADC utilizing a glycine-based linker like **Gly-NH-CH2-Boc**.



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Caption: Workflow for ADC synthesis using a glycine-based linker.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating a linker-payload moiety to a monoclonal antibody.

Materials:

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- Monoclonal antibody (mAb)
- Activated Linker-Payload construct (e.g., Maleimide-functionalized Gly-NH-CH2-Payload)
- Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Quenching reagent: N-acetylcysteine or cysteine
- Purification system: Size-exclusion chromatography (SEC) column

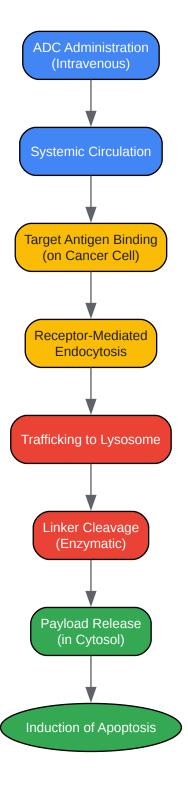
Procedure:

- Antibody Reduction: Dissolve the monoclonal antibody in conjugation buffer. Add a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Purification of Reduced Antibody: Remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with conjugation buffer.
- Conjugation: Immediately add the activated linker-payload construct (dissolved in a compatible solvent like DMSO) to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the drug-to-antibody ratio (DAR). Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.
- Quenching: Quench any unreacted maleimide groups by adding an excess of a thiolcontaining reagent like N-acetylcysteine.
- Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).
- Characterization: Characterize the final ADC to determine the DAR, purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.



Signaling Pathways and Mechanism of Action

While **Gly-NH-CH2-Boc** itself is a synthetic building block and does not directly participate in cellular signaling, its role as an ADC linker is critical for the targeted delivery of cytotoxic agents. The following diagram illustrates the logical pathway of an ADC from administration to therapeutic action.





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Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion

Gly-NH-CH2-Boc (CAS 14664-05-2) is a versatile and valuable reagent in modern drug development, particularly in the burgeoning field of antibody-drug conjugates. Its straightforward synthesis from readily available starting materials and its utility as a cleavable linker underscore its importance. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound, facilitating its application in the synthesis of novel and targeted therapeutics. As the demand for more precise and effective cancer treatments grows, the role of well-designed linkers like **Gly-NH-CH2-Boc** will continue to be of paramount importance.

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